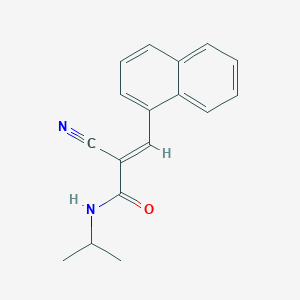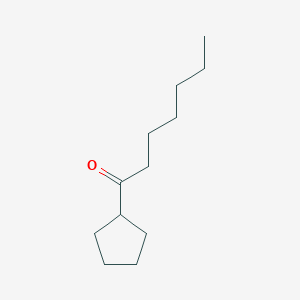![molecular formula C10H16ClN3O B2591785 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide CAS No. 956756-05-1](/img/structure/B2591785.png)
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide, or N-butyl-2-chloropropanamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 214.56 g/mol and a melting point of 60-64°C. The compound is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Pathways : The compound is synthesized through various pathways, including reactions involving 3-hydroxy-1H-pyrazoles and chloroform, leading to the production of related pyrazole derivatives. Such pathways often involve dichlorocarbene and dichlorooxirane intermediates (Dorn & Ozegowski, 1998).
- Structural Characterization : It has been characterized structurally using various spectroscopic methods, confirming the chemical structure of related pyrazoline derivatives (Rathinamanivannan et al., 2019).
Biomedical Applications
- Antimicrobial and Anticancer Activities : Synthesized pyrazoline derivatives have shown potential in antimicrobial and anticancer activities, with studies demonstrating their effectiveness against specific bacterial strains and cancer cell lines (Rathinamanivannan et al., 2019).
- Anti-inflammatory and Analgesic Properties : Certain derivatives of pyrazoles, closely related to the compound , have been found to exhibit significant anti-inflammatory and analgesic activities, as well as platelet anti-aggregating properties (Menozzi et al., 2000).
Chemical Applications
- Heterocyclic Synthesis : The compound's derivatives are used in the synthesis of various heterocyclic structures, such as pyrazoles, which have applications in material science and pharmaceuticals (Danyliuk et al., 2019).
Potential Drug Development
- Drug Design and ADMET Properties : The compound's derivatives are being explored in drug design, particularly for their potential as anticancer agents, with studies focusing on their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Rahman, Talukder, & Akter, 2021).
Other Applications
- Material Science : The synthesis and characterization of pyrazole derivatives have implications in material science, particularly in developing new materials with specific optical properties (Vyas et al., 2012).
Mécanisme D'action
Target of Action
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
The interaction of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide with its targets results in significant changes. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . This suggests that N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide may interact with its targets in a similar manner, inhibiting their activity and thus exerting its antileishmanial and antimalarial effects.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .
Result of Action
The molecular and cellular effects of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide’s action would likely involve the inhibition of Leishmania and Plasmodium species, given its antileishmanial and antimalarial activities . This inhibition could result in the death of these organisms, thereby alleviating the symptoms of leishmaniasis and malaria.
Propriétés
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-4-7(2)14-9(5-6-12-14)13-10(15)8(3)11/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHSSHZCWDNOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


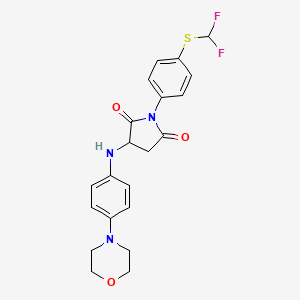
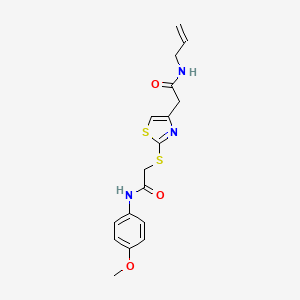

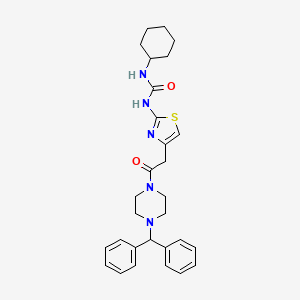
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2591715.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)
